4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.
Preparation Methods
The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-B]pyridine core. This can be achieved through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The triazolo[4,3-B]pyridazine moiety is then introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This selective inhibition is achieved through the compound’s ability to mimic the natural substrates of the kinases, thereby blocking their function .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dimethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar applications in medicinal chemistry.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity towards CDKs, making it a potent candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-11-5-6-12(2)15(9-11)16-10-19(29)22-21-20(16)13(3)25-28(21)18-8-7-17-24-23-14(4)27(17)26-18/h5-9,16H,10H2,1-4H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKMGKACVYSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(=O)NC3=C2C(=NN3C4=NN5C(=NN=C5C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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